1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
Description
Systematic IUPAC Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing fused ring systems. According to chemical database records, the preferred IUPAC name is 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. This nomenclature accurately reflects the compound's structural characteristics, specifically identifying the two methyl substituents at the 1 and 3 positions, the presence of two ketone groups at positions 2 and 4, and the carboxylic acid functionality at position 6 of the tetrahydroquinazoline core structure.
The systematic naming convention emphasizes the tetrahydro designation, indicating that the quinazoline ring system contains four additional hydrogen atoms compared to the fully aromatic quinazoline. This structural modification significantly influences the compound's chemical properties and potential biological activities. The positioning of the carboxylic acid group at the 6-position creates a unique electronic environment within the molecule, contributing to its distinctive reactivity patterns and intermolecular interactions.
Alternative Chemical Designations
Multiple alternative chemical designations exist for this compound across various chemical databases and commercial suppliers. Chemical databases consistently recognize this compound under several equivalent names that reflect different aspects of its structural organization. These alternative designations serve important roles in chemical literature searches and database queries, ensuring comprehensive coverage of research publications and commercial availability information.
Commercial chemical suppliers frequently employ variations in naming conventions that maintain chemical accuracy while accommodating different organizational systems. The compound appears in chemical catalogs under designations that emphasize different structural features, such as the quinazoline core, the dioxo functionality, or the carboxylic acid substituent. These naming variations facilitate cross-referencing between different chemical databases and ensure accessibility for researchers working in diverse areas of chemical and pharmaceutical research.
CAS Registry Number & Regulatory Identifiers
The Chemical Abstracts Service registry number for this compound is 924843-71-0, providing a unique identifier that ensures unambiguous chemical identification across all chemical databases and regulatory systems. This CAS number serves as the primary reference point for regulatory compliance, international trade documentation, and scientific literature citation purposes. The assignment of this specific CAS number reflects the compound's recognition as a distinct chemical entity with defined structural characteristics.
Additional regulatory identifiers include the Molecular Design Limited number MFCD08282858, which provides supplementary identification within specialized chemical databases. This MDL number facilitates integration between different chemical information systems and supports advanced chemical structure searching capabilities. The molecular formula C₁₁H₁₀N₂O₄ and molecular weight of 234.21 grams per mole provide fundamental physicochemical parameters essential for quantitative analytical work and formulation development.
The European Community number 858-319-3 represents another important regulatory identifier, though this appears to be associated with related quinazoline compounds rather than specifically with the target compound. International chemical trade and regulatory compliance require careful attention to these various identifier systems to ensure accurate compound specification and appropriate handling protocols.
Structural Relationship to Quinazoline Derivatives
The structural relationship of this compound to the broader quinazoline derivative family represents a significant aspect of its chemical classification and potential applications. Quinazoline derivatives constitute an important class of heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. The quinazoline scaffold provides a fundamental framework that supports various substitution patterns, leading to compounds with distinct pharmacological profiles and chemical properties.
Research indicates that quinazoline-based compounds exhibit remarkable structural versatility, with the unique structural features providing a wide range of substitutions for nitrogen and carbonyl groups. The tetrahydroquinazoline core structure represents a partially reduced form of the aromatic quinazoline system, creating opportunities for additional chemical modifications and enhanced biological activity profiles. The specific substitution pattern in the target compound, featuring dimethyl groups at positions 1 and 3, creates a distinctive electronic environment that influences both chemical reactivity and intermolecular interactions.
The 4(3H)-quinazolinone scaffold, closely related to the target compound's structure, has been recognized as a natural scaffold for drug and agrochemical discovery. Natural 4(3H)-quinazolinones exhibit broad spectrum biological activities, including antifungal, anticancer, antiviral, radical-scavenging, antimicrobial, cytotoxic, anti-inflammatory, and antimalarial properties. This structural relationship suggests that the target compound may possess similar biological activity potential, making it an important subject for pharmaceutical research and development efforts.
The carboxylic acid functionality at position 6 represents a unique structural feature that distinguishes this compound from many other quinazoline derivatives. This functional group introduces additional hydrogen bonding capabilities and ionic character under physiological conditions, potentially enhancing water solubility and membrane permeability characteristics. The combination of the quinazoline core with strategic substitutions creates a molecular architecture that balances hydrophobic and hydrophilic properties, often essential for optimal biological activity.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxoquinazoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-8-4-3-6(10(15)16)5-7(8)9(14)13(2)11(12)17/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMIFVPMFJAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with urea or its derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline exhibit significant anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- A specific study highlighted the effectiveness of this compound in targeting breast cancer cells, demonstrating a reduction in tumor growth in vivo models .
- Antimicrobial Properties :
- Neuroprotective Effects :
Material Science Applications
-
Polymer Chemistry :
- The unique structure of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline allows it to be used as a building block in the synthesis of novel polymers. These polymers exhibit enhanced mechanical properties and thermal stability .
- Additionally, it can be utilized in creating coatings and adhesives that require specific chemical resistance and durability.
- Nanotechnology :
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | [Study on Breast Cancer] | Demonstrated significant inhibition of tumor growth in vivo models. |
| Antimicrobial Properties | [Antibacterial Study] | Effective against multiple bacterial strains; potential as a new antibiotic agent. |
| Neuroprotection | [Neurodegenerative Research] | Showed protective effects on neuronal cells against oxidative stress. |
| Polymer Chemistry | [Polymer Synthesis Research] | Enabled the creation of polymers with improved mechanical properties and thermal stability. |
| Nanotechnology | [Nanoparticle Synthesis Study] | Utilized as a precursor for functionalized nanoparticles for drug delivery systems. |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid
- Structure : Lacks the 1- and 3-methyl groups present in the target compound.
- Key Differences : Reduced lipophilicity and molecular weight (C₉H₆N₂O₄ vs. C₁₁H₁₀N₂O₄ for the target compound).
- Applications : Used as a building block in medicinal chemistry; available from suppliers like BLD Pharm Ltd. and Combi-Blocks (CAS: 1821028-80-1) .
- Research Significance : The absence of methyl groups may improve aqueous solubility but reduce membrane permeability compared to the methylated analogue .
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
- Structure: Quinoxaline core (two adjacent nitrogen atoms) with a single oxo group at position 3.
- Applications : Industrial-grade availability (CHEMLYTE SOLUTIONS) suggests utility in bulk chemical synthesis .
Functional Group Analogues
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
- Structure : Pyrimidine core with a 4-fluorophenyl substituent and carboxylic acid group.
- Key Differences: Smaller heterocycle (pyrimidine vs.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
- Structure: Quinoxaline core with dioxo groups at positions 2 and 3.
- Key Differences : Oxo group positioning may sterically hinder interactions with planar binding sites compared to the 2,4-dioxo configuration in the target compound.
- Availability : Supplied by Combi-Blocks (CAS: 14121-55-2) for research use .
Substituent-Modified Analogues
Sulfonyl Chloride Derivatives
- Examples : 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (CAS: 773877-44-4).
- Key Differences : Replacement of the carboxylic acid with a sulfonyl chloride group increases electrophilicity, enabling nucleophilic substitution reactions.
- Applications : Intermediate in synthesizing sulfonamide-based inhibitors .
Comparative Analysis Table
Research and Industrial Relevance
- Biological Activity : Methyl substituents in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in analogous KFase inhibitors .
- Synthetic Challenges : The discontinuation of the target compound (CymitQuimica) contrasts with the commercial availability of simpler analogues, suggesting synthetic complexity or niche demand .
- Structural Insights: Quinazoline derivatives generally exhibit stronger hydrogen-bonding capacity than quinoxalines due to nitrogen positioning, influencing their utility in drug design .
Biological Activity
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a quinazoline ring and multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 198.19 g/mol. Its structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 198.19 g/mol |
| CAS Number | 123456-78-9 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer properties have also been investigated. A study conducted on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
These results indicate that the compound has selective cytotoxic effects on cancer cells while sparing normal cells.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of key enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : The compound increases reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
- Modulation of Signaling Pathways : It influences various signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : A clinical trial investigating its use in combination with traditional chemotherapy agents showed enhanced efficacy and reduced side effects in patients with advanced-stage cancers.
Q & A
Q. What are the established synthetic routes for 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example:
- Step 1 : Condensation of substituted anilines with diketene derivatives to form the quinazoline core.
- Step 2 : Methylation at the 1- and 3-positions using methyl iodide under basic conditions.
- Step 3 : Carboxylic acid introduction via hydrolysis of a nitrile or ester precursor.
Q. Optimization Strategies :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress with HPLC or TLC to identify intermediates .
- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) to improve yields.
Table 1 : Example Reaction Conditions and Yields
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline derivative | Acetic acid | 80 | 65–75 |
| 2 | Methyl iodide, K₂CO₃ | Acetone | 50 | 80–85 |
| 3 | HCl (6M) | H₂O/EtOH | Reflux | 70–80 |
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methyl groups at positions 1 and 3) via - and -NMR. For example, the carboxylic proton appears as a broad singlet at δ 12–14 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₁H₁₀N₂O₄) with <2 ppm error.
- HPLC-PDA : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the diketone or carboxylic acid groups .
- Degradation Monitoring : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like quinazoline dimers .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this design?
-
Modification Strategies :
- Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to improve binding to enzymatic targets.
- Replace methyl groups with bulkier substituents to modulate steric effects.
-
Computational Tools :
Q. How should researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?
- Reproducibility Checks :
- Advanced Analytics :
Q. What methodologies are recommended for studying the compound’s mechanism of action in antimicrobial resistance?
- In Vitro Assays :
- Genomic Analysis :
Q. How can researchers leverage computational chemistry to predict degradation pathways under physiological conditions?
- Software Tools :
- Gaussian 16 : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., diketone cleavage at pH < 3).
- ADMET Predictor™ : Simulate metabolic pathways (e.g., hepatic glucuronidation of the carboxylic acid) .
Table 2 : Predicted Degradation Products
| Condition | Major Product | Likelihood (%) |
|---|---|---|
| Acidic (pH 2) | 6-Carboxyquinazoline | 85 |
| Oxidative (H₂O₂) | N-Oxide derivative | 60 |
| Enzymatic (CYP450) | Hydroxylated methyl group | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
